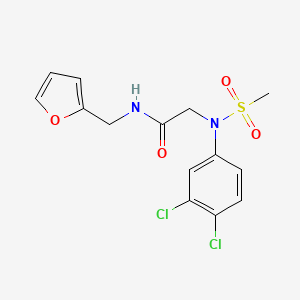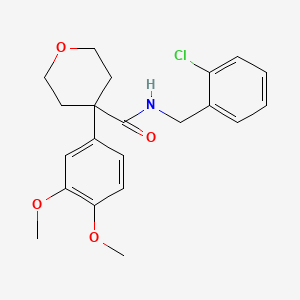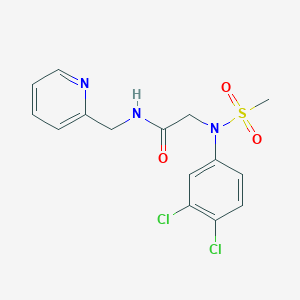
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMF, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DCMF is a glycine transporter-1 (GlyT1) inhibitor, which means that it can block the reuptake of glycine in the central nervous system. This property of DCMF has been found to have significant implications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
DCMF acts as a N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can block the reuptake of glycine in the central nervous system. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in various neurological and psychiatric disorders. By inhibiting the reuptake of glycine, DCMF can enhance the activation of the NMDA receptor, leading to an increase in glutamate release and synaptic plasticity.
Biochemical and Physiological Effects:
DCMF has been found to have significant biochemical and physiological effects in preclinical studies. DCMF has been found to increase the levels of glycine and glutamate in the prefrontal cortex, which is a brain region that plays a critical role in various cognitive and emotional processes. Moreover, DCMF has been found to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
DCMF has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. Moreover, DCMF has been found to have a favorable pharmacokinetic profile, with a half-life of approximately 5 hours in rats. However, DCMF has several limitations for lab experiments, including its potential toxicity and the need for further optimization of its pharmacological properties.
Orientations Futures
There are several future directions for the research on DCMF. One potential direction is the development of DCMF as a novel therapeutic agent for various neurological and psychiatric disorders. Another potential direction is the optimization of DCMF's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Moreover, future studies should focus on elucidating the mechanisms underlying DCMF's therapeutic effects and potential side effects. Finally, future studies should also investigate the potential of DCMF as a tool for studying the role of glycine and the NMDA receptor in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
DCMF has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. DCMF has been found to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. Moreover, DCMF has been found to enhance the efficacy of other antipsychotic drugs when used in combination therapy.
Propriétés
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-23(20,21)18(10-4-5-12(15)13(16)7-10)9-14(19)17-8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYGMYQDBXVBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3469354.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3469360.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469368.png)
![ethyl 4-[4-methyl-6-oxo-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-1(6H)-yl]benzoate](/img/structure/B3469373.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3469400.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)methanesulfonamide](/img/structure/B3469405.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469410.png)

![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B3469430.png)
